Cas no 79950-43-9 (Benzaldehyde, 3-hydroxy-4-(2-propen-1-yl)-)

Benzaldehyde, 3-hydroxy-4-(2-propen-1-yl)- structure
79950-43-9 structure
Nom du produit:Benzaldehyde, 3-hydroxy-4-(2-propen-1-yl)-
Numéro CAS:79950-43-9
Le MF:C10H10O2
Mégawatts:162.185203075409
CID:6642910

Benzaldehyde, 3-hydroxy-4-(2-propen-1-yl)- Propriétés chimiques et physiques

Nom et identifiant

    • Benzaldehyde, 3-hydroxy-4-(2-propen-1-yl)-
    • Piscine à noyau: 1S/C10H10O2/c1-2-3-9-5-4-8(7-11)6-10(9)12/h2,4-7,12H,1,3H2
    • La clé Inchi: LCVVVAWPYMDXOZ-UHFFFAOYSA-N
    • Sourire: C(=O)C1=CC=C(CC=C)C(O)=C1

Propriétés expérimentales

  • Dense: 1.126±0.06 g/cm3(Predicted)
  • Point d'ébullition: 286.6±25.0 °C(Predicted)
  • Le PKA: 9.57±0.10(Predicted)

Benzaldehyde, 3-hydroxy-4-(2-propen-1-yl)- Méthode de production

Méthode de production 1

Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  18 h, reflux
2.1 24 h, 180 °C
Référence
The synthesis of ventiloquinone L, the monomer of cardinalin 3
Mmutlane, Edwin M.; et al, Organic & Biomolecular Chemistry, 2004, 2(17), 2461-2470

Méthode de production 2

Conditions de réaction
Référence
Arenecarbaldehydes: synthesis by C-C bond formation
Oestreich, M., Science of Synthesis, 2007, 25, 667-688

Méthode de production 3

Conditions de réaction
1.1 Reagents: Potassium tert-butoxide Solvents: tert-Butanol ;  2 h, reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3, cooled
1.3 Solvents: Acetic anhydride ;  2 h, 140 °C
2.1 Reagents: Guanidine hydrochloride ,  Potassium tert-butoxide Solvents: Ethanol ;  rt; 30 min, rt
2.2 Solvents: Dichloromethane ;  1.5 h, rt
2.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 4, rt
3.1 Reagents: Potassium carbonate Catalysts: Allyl bromide Solvents: Acetone ;  16 h, reflux
4.1 Reagents: Potassium carbonate Solvents: Acetone ;  18 h, reflux
5.1 24 h, 180 °C
Référence
The synthesis of ventiloquinone L, the monomer of cardinalin 3
Mmutlane, Edwin M.; et al, Organic & Biomolecular Chemistry, 2004, 2(17), 2461-2470

Méthode de production 4

Conditions de réaction
1.1 Solvents: 1,2-Dichlorobenzene ;  48 h, 180 °C
Référence
Synthesis of Polysubstituted 3-Methylisoquinolines through the π-Electron Cyclization/Elimination of 1-Azatrienes derived from 1,1-Dimethylhydrazine
Vargas, Didier F.; et al, European Journal of Organic Chemistry, 2018, 2018(40), 5605-5614

Méthode de production 5

Conditions de réaction
1.1 Reagents: Potassium carbonate Catalysts: Allyl bromide Solvents: Acetone ;  16 h, reflux
2.1 Reagents: Potassium carbonate Solvents: Acetone ;  18 h, reflux
3.1 24 h, 180 °C
Référence
The synthesis of ventiloquinone L, the monomer of cardinalin 3
Mmutlane, Edwin M.; et al, Organic & Biomolecular Chemistry, 2004, 2(17), 2461-2470

Méthode de production 6

Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Ethanol ;  3 h, reflux
2.1 Solvents: 1,2-Dichlorobenzene ;  48 h, 180 °C
Référence
Synthesis of Polysubstituted 3-Methylisoquinolines through the π-Electron Cyclization/Elimination of 1-Azatrienes derived from 1,1-Dimethylhydrazine
Vargas, Didier F.; et al, European Journal of Organic Chemistry, 2018, 2018(40), 5605-5614

Méthode de production 7

Conditions de réaction
1.1 Reagents: Guanidine hydrochloride ,  Potassium tert-butoxide Solvents: Ethanol ;  rt; 30 min, rt
1.2 Solvents: Dichloromethane ;  1.5 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 4, rt
2.1 Reagents: Potassium carbonate Catalysts: Allyl bromide Solvents: Acetone ;  16 h, reflux
3.1 Reagents: Potassium carbonate Solvents: Acetone ;  18 h, reflux
4.1 24 h, 180 °C
Référence
The synthesis of ventiloquinone L, the monomer of cardinalin 3
Mmutlane, Edwin M.; et al, Organic & Biomolecular Chemistry, 2004, 2(17), 2461-2470

Benzaldehyde, 3-hydroxy-4-(2-propen-1-yl)- Raw materials

Benzaldehyde, 3-hydroxy-4-(2-propen-1-yl)- Preparation Products

Benzaldehyde, 3-hydroxy-4-(2-propen-1-yl)- Littérature connexe

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